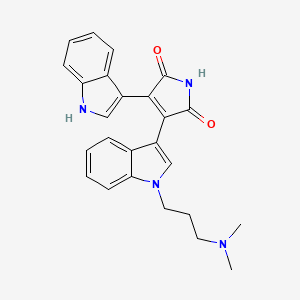
Bisindolylmaleimide I
Cat. No. B1684111
Key on ui cas rn:
133052-90-1
M. Wt: 412.5 g/mol
InChI Key: QMGUOJYZJKLOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05516915
Procedure details


The 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide used as starting material is prepared as follows: A mixture of 0.9 g (2.03 mmol) 2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide (Tetrahedron, 44, 2887/1988), 0,3 g potassium carbonate and 0.3 g (2.4 mmol) 3-dimethylaminopropyl chloride in 10 ml acetone is stirred for 12 hours at ambient temperature and for 8 hours under reflux. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The red extract is evaporated and the residue flash chromatographed on silica gel (Merck Type 7734) using, as elution agent, a mixture of toluene/ethanol (10+1.5 v/v). The desired product is obtained in the form of a red oil and used as such in the above reaction. Yield 0.8 g (74% of theory); RF=0,20 (toluene/ethanol 1:2 v/v).
Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
Quantity
0.9 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]2[C:18]([N:20](C)[C:21](=[O:38])[C:22]=2[C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([CH2:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=2)=[O:19])=[CH:9]1)=O)(C)(C)C.C(OC(N1C2C(=CC=CC=2)C(C2C(N(C)C(=O)C=2C2C3C(=CC=CC=3)NC=2)=O)=C1)=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].CN(C)CCCCl>CC(C)=O.O>[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]2[C:18]([NH:20][C:21](=[O:38])[C:22]=2[C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([CH2:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=2)=[O:19])=[CH:9]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C=1C(=O)N(C(C1C1=CN(C2=CC=CC=C12)CCCN(C)C)=O)C
|
Step Two
|
Name
|
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C=1C(=O)N(C(C1C1=CNC2=CC=CC=C12)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCCl)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 12 hours at ambient temperature and for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The red extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue flash chromatographed on silica gel (Merck Type 7734)
|
WASH
|
Type
|
WASH
|
|
Details
|
using, as elution agent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of toluene/ethanol (10+1.5 v/v)
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=1C(=O)NC(C1C1=CN(C2=CC=CC=C12)CCCN(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
